Adhumulone is a naturally occurring organic compound found in the lupulin glands of the hop plant (Humulus lupulus L.). [, , , , ] It belongs to a class of compounds known as α-acids, which are acyl-substituted phloroglucinol derivatives. [, , ] These compounds, including adhumulone, contribute to the bitter flavor and aroma of beer, for which hops are primarily cultivated. [, , , , ] Adhumulone, along with its related congeners cohumulone and humulone, are key precursors to the bitter compounds that balance the sweetness of malted barley in beer production. []
Adhumulone shares a common phloroglucinol core structure with other α-acids, differentiated by the side chain attached to the acyl group. [, , ] In adhumulone, this side chain is a sec-butyl group. []
Specific details about the bond lengths, bond angles, and spatial arrangement of atoms within the adhumulone molecule can be further investigated using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. [, , ]
Adhumulone and other hop α-acids exhibit bacteriostatic activity primarily against Gram-positive bacteria, including Lactobacillus species. [, ] Their mechanism of action is attributed to their function as ionophores, particularly protonophores. []
These compounds can transport ions across cellular membranes, disrupting the proton gradient essential for bacterial metabolism. [] This disruption leads to a decrease in intracellular pH, hindering nutrient uptake and ultimately inhibiting bacterial growth. []
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